2-(2,4-Dichlorophenoxy)-1-[4-(1,1-dioxido-1,2-benzothiazol-3-yl)piperazin-1-yl]ethanone
Overview
Description
2-(2,4-Dichlorophenoxy)-1-[4-(1,1-dioxido-1,2-benzothiazol-3-yl)piperazin-1-yl]ethanone is a synthetic organic compound that belongs to the class of phenoxy compounds. These compounds are often used in various applications due to their unique chemical properties, including their ability to interact with biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenoxy)-1-[4-(1,1-dioxido-1,2-benzothiazol-3-yl)piperazin-1-yl]ethanone typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2,4-dichlorophenol with an appropriate reagent to form the phenoxy intermediate.
Piperazine Derivative Formation: The next step involves the synthesis of the piperazine derivative by reacting piperazine with 1,2-benzothiazole-3-one.
Coupling Reaction: The final step involves coupling the phenoxy intermediate with the piperazine derivative under specific reaction conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, including the use of catalysts, controlled temperatures, and pressures to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenoxy)-1-[4-(1,1-dioxido-1,2-benzothiazol-3-yl)piperazin-1-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution Reagents: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized phenoxy derivatives, while reduction may produce reduced piperazine derivatives.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its interactions with biological systems, including potential effects on enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenoxy)-1-[4-(1,1-dioxido-1,2-benzothiazol-3-yl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dichlorophenoxy)acetic acid: A related compound with similar phenoxy structure.
1-(2,4-Dichlorophenoxy)-3-(4-morpholinyl)-2-propanol: Another compound with a phenoxy group and piperazine derivative.
Uniqueness
2-(2,4-Dichlorophenoxy)-1-[4-(1,1-dioxido-1,2-benzothiazol-3-yl)piperazin-1-yl]ethanone is unique due to its specific combination of phenoxy and piperazine derivatives, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-1-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)piperazin-1-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2N3O4S/c20-13-5-6-16(15(21)11-13)28-12-18(25)23-7-9-24(10-8-23)19-14-3-1-2-4-17(14)29(26,27)22-19/h1-6,11H,7-10,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJVQMQPVFSMSMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NS(=O)(=O)C3=CC=CC=C32)C(=O)COC4=C(C=C(C=C4)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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